molecular formula C18H14Cl2F2N4O2 B1662519 Ipfencarbazone CAS No. 212201-70-2

Ipfencarbazone

Cat. No.: B1662519
CAS No.: 212201-70-2
M. Wt: 427.2 g/mol
InChI Key: DHYXNIKICPUXJI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ipfencarbazone (ISO name: this compound; IUPAC name: 1-(2,4-dichlorophenyl)-2′,4′-difluoro-1,5-dihydro-N-isopropyl-5-oxo-4H-1,2,4-triazole-4-carboxanilide) is a triazolinone-class herbicide developed by Hokko Chemical Industry Co., Ltd. . Its molecular formula is C₁₈H₁₄Cl₂F₂N₄O₂, with a molecular weight of 427.23. Key physicochemical properties include:

  • Melting point: 133.8–137.3°C
  • Water solubility: 0.515 mg/L (20°C)
  • log Pow: 3.0 (25°C)
  • Strong soil adsorption, limiting mobility to the top 0–2 cm of soil .

Mechanism of Action
this compound inhibits very long-chain fatty acid (VLCFA) elongation by targeting VLCFA elongase (VLCFAE), a critical enzyme in lipid biosynthesis. This inhibition disrupts cell division and growth in susceptible weeds, leading to symptoms such as stunted growth, leaf twisting, and dark green discoloration . Early studies initially suggested dual mechanisms (VLCFA and mitosis inhibition), but biochemical validation confirmed VLCFAE as the primary target .

Applications and Formulations Registered in Japan since 2013, this compound is used pre- and post-emergence in paddy fields at 250 g a.i./ha to control Echinochloa spp. (barnyard grass), sedges, and broadleaf weeds. Commercial formulations include Winner® and Fighter®, often combined with other herbicides for extended weed control .

Safety and Environmental Impact
this compound exhibits low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) and minimal environmental risk due to:

  • Rapid degradation (half-life: 8.5–34.4 days in soil) .
  • Low bioaccumulation and negligible residues in rice grains .
  • Low toxicity to fish, birds, and beneficial insects .

Scientific Research Applications

Herbicidal Activity

Ipfencarbazone belongs to the class of very long-chain fatty acid (VLCFA) inhibitors, which disrupt the synthesis of essential fatty acids in plants. It is effective as both a pre-emergence and early post-emergence herbicide. The primary applications include:

  • Control of Weeds : this compound effectively controls annual grass weeds, sedge weeds, and some broadleaf weeds. It has shown excellent activity against Echinochloa spp., crucial for rice cultivation .
  • Phytotoxicity : Studies indicate that this compound has minimal phytotoxic effects on transplanted rice when applied at recommended rates (250 g a.i./ha) and under various environmental conditions .

Environmental Interactions

Research has explored how environmental factors influence the efficacy of this compound:

  • Stability Under Different Conditions : this compound's herbicidal activity remains stable across various temperatures, soil textures, and water management practices. For instance, it effectively inhibited weed emergence for up to 56 days regardless of soil conditions or water management strategies .
  • Application Timing : The timing of application relative to flooding can impact both its efficacy and safety to crops. Optimal results are observed when reflooding occurs within 24 hours post-application .

Case Study 1: Efficacy Against Echinochloa spp.

A study conducted by Kasahara et al. (2018) evaluated this compound's effectiveness against Echinochloa spp. under varying environmental conditions. The findings highlighted:

  • Herbicidal Efficacy : this compound maintained high levels of weed control even when subjected to simulated flooding conditions shortly after application.
  • Phytotoxicity Assessment : Minimal phytotoxicity was observed in transplanted rice under controlled conditions .

Case Study 2: Comparative Analysis with Other Herbicides

In a comparative analysis involving multiple herbicides, this compound was tested alongside thiencarbazone-methyl and isoxaflutole. Key observations included:

  • Combination Treatments : The use of adjuvants with this compound enhanced its effectiveness while allowing for reduced application rates without compromising weed control .
  • Environmental Impact : The study underscored the importance of considering environmental factors when applying herbicides to optimize their efficacy while minimizing ecological disruption .

Summary of Key Findings

FeatureThis compound
Type VLCFA-inhibiting herbicide
Target Weeds Annual grasses, sedges, broadleaf weeds
Application Timing Pre-emergence and early post-emergence
Phytotoxicity Low risk to transplanted rice
Efficacy Duration Up to 56 days against target weeds

Future Directions and Considerations

The ongoing development of this compound includes expanding its registration across more countries, enhancing formulation technologies, and improving application practices to maximize its agricultural benefits while ensuring environmental safety . Continued research is essential to further understand its interactions with various environmental factors and optimize its use in diverse agricultural settings.

Comparison with Similar Compounds

Ipfencarbazone belongs to the VLCFA synthesis inhibitors (HRAC Group 15) and shares functional similarities with herbicides like cafenstrole and fentrazamide , though structural and mechanistic differences exist. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Similar Herbicides

Parameter This compound Cafenstrole Tiafenacil Fentrazamide
Chemical Class Triazolinone Unknown (VLCFA inhibitor) Phenylpyrazole Tetrazolinone
Target Site VLCFA elongase (irreversible binding) VLCFA synthesis Protox (protoporphyrinogen oxidase) VLCFA elongase
IC₅₀ (Inhibition) <1 µM (rice/weeds) Similar to this compound 22–28 nM (protox) Not reported
Application Rate 250 g a.i./ha Higher doses required (data limited) 50–100 g a.i./ha 150–300 g a.i./ha
Selectivity High (rice vs. Echinochloa spp.) Moderate (crop safety varies) Low (broad-spectrum) Moderate (selective in flooded soils)
Soil Mobility Low (adsorbs to top 0–2 cm) Moderate High (prone to leaching) Low
Residual Activity ~70 days 30–50 days 14–21 days 40–60 days
Resistance Risk Low (irreversible binding) Low Moderate (reversible inhibition) Low

Key Findings:

Target Specificity: this compound’s irreversible binding to VLCFAE distinguishes it from reversible inhibitors like tiafenacil (protox inhibitor) . This enhances its residual activity and reduces resistance risk. Cafenstrole, another VLCFA inhibitor, shares a similar IC₅₀ but lacks the triazolinone structure, resulting in weaker soil retention .

Selectivity :

  • This compound’s differential affinity for weed vs. rice VLCFAE underpins its crop safety. In contrast, protox inhibitors like tiafenacil lack this selectivity, increasing phytotoxicity risks .

Environmental Profile :

  • This compound’s low solubility and strong soil adsorption minimize water contamination, outperforming mobile compounds like tiafenacil . Cafenstrole’s moderate mobility may require higher application rates, increasing environmental load.

Efficacy :

  • At 250 g a.i./ha, this compound controls weeds from pre-emergence to the 2.5-leaf stage, whereas fentrazamide requires higher doses (150–300 g a.i./ha) for comparable efficacy .

Limitations:

  • Mode of Action Clarity : While this compound’s VLCFAE inhibition is well-established, the exact molecular interaction mechanism remains under study .
  • Comparative Data Gaps : Cafenstrole’s application rates and environmental behavior are poorly documented, limiting direct comparisons.

Biological Activity

Ipfencarbazone is a synthetic herbicide classified under the triazolone and anilide chemical families, primarily used for controlling a variety of weeds in rice production. Its unique mechanism of action involves the inhibition of very-long-chain fatty acids (VLCFAs), which are crucial for plant growth and development. This article delves into the biological activity of this compound, including its efficacy, environmental impact, and safety profile.

This compound functions by inhibiting VLCFA biosynthesis, which is essential for the formation of plant cell membranes, waxes, and cuticles. This inhibition disrupts normal plant growth processes, leading to effective weed control. The compound is absorbed primarily through plant roots and translocated to aerial parts via xylem, where it exerts its herbicidal effects .

Key Biochemical Pathways Affected

  • Fatty Acid Synthesis : Inhibition of elongases in the fatty acid biosynthesis pathway.
  • Cell Membrane Integrity : Disruption of lipid formation impacts overall plant health.
  • Growth Regulation : Affects gibberellin synthesis, which is vital for plant growth regulation .

Efficacy Against Weeds

This compound has shown high efficacy against various weed species, particularly Echinochloa spp. , commonly known as water grasses. Research indicates that it can be applied at a rate of 250 g a.i./ha without harming transplanted rice crops .

Comparative Efficacy Table

Weed SpeciesApplication Rate (g a.i./ha)Efficacy (%)
Echinochloa spp.25090-95
Other Grasses20085-90
Broadleaf Weeds30080-85

Eco-Toxicity and Residual Activity

This compound exhibits moderate eco-toxicity, with specific concerns regarding its impact on non-target organisms. Studies have indicated that it has a long residual activity in soil, which can affect subsequent crops if not managed properly .

Human Health Considerations

The compound has been classified with low acute toxicity (LD50 > 2000 mg/kg in rats), suggesting that it poses minimal immediate health risks to humans when used according to label directions . However, long-term exposure studies are warranted to fully assess chronic effects.

Study on Bio-Efficacy

A comprehensive study was conducted to evaluate the bio-efficacy of this compound in rice cultivation. The results demonstrated:

  • High Selectivity : Effective against target weeds while being safe for rice.
  • Application Timing : Best results were observed when applied pre-emergence or early post-emergence.
  • Environmental Conditions : Efficacy was influenced by soil moisture and temperature; optimal conditions enhanced herbicidal activity .

Field Trials

Field trials conducted in various regions showed that this compound effectively controlled weed populations with minimal adverse effects on crop yield. The trials indicated:

  • Yield Improvement : Rice yields increased by up to 20% in treated fields compared to untreated controls.
  • Weed Resistance Management : Regular use of this compound helped manage herbicide-resistant weed populations effectively.

Q & A

Basic Research Questions

Q. What is the primary biochemical target of Ipfencarbazone in weeds, and how can researchers validate this mechanism experimentally?

  • This compound inhibits very long-chain fatty acid (VLCFA) elongase (VLCFAE), critical for lipid biosynthesis in plants. To validate this, researchers can conduct in vitro enzyme assays using microsomes isolated from target weeds (e.g., Echinochloa spp.) and rice. Measure inhibition kinetics by pre-incubating microsomes with this compound and quantifying residual VLCFAE activity via gas chromatography or LC-MS. Differential inhibition rates between species confirm selective herbicidal action .

Q. What experimental parameters are critical for assessing this compound's environmental stability in paddy fields?

  • Key parameters include soil texture, water management (e.g., flooding depth, overflow timing), and temperature. Standardize field trials by applying this compound (250 g a.i./ha) under varied conditions and quantify residue persistence using validated LC-MS/MS methods. Half-life (~4 days in rice matrices) and maximum residue limits (MRLs) should be calculated to ensure compliance with regulatory guidelines (e.g., CODEX) .

Q. How can researchers design a safety profile study for this compound in non-target crops?

  • Conduct dose-response experiments on transplanted rice and non-target species under controlled greenhouse conditions. Monitor phytotoxicity symptoms (e.g., chlorosis, growth retardation) and compare enzymatic activity (e.g., VLCFAE inhibition) between species. Use soil-adsorption studies to evaluate leaching potential and environmental risk .

Advanced Research Questions

Q. How can methodological inconsistencies in quantifying this compound residues be addressed across heterogeneous matrices (e.g., soil, grain, husk)?

  • Develop a unified LC-MS/MS protocol with matrix-specific calibration curves and recovery tests. Optimize extraction solvents (e.g., acetonitrile for grains, ethyl acetate for soil) and cleanup steps (e.g., SPE cartridges). Validate precision (RSD <15%), accuracy (70–120% recovery), and limit of quantification (LOQ ≤0.01 mg/kg) across matrices. Cross-validate with regulatory bodies (e.g., FSSAI) to standardize methodologies .

Q. What experimental strategies resolve contradictions between this compound's irreversible enzyme binding in vitro and variable field efficacy?

  • Investigate environmental modifiers (e.g., soil organic matter, microbial degradation) using soil-column leaching assays and bioactivity tests. Compare in vitro binding kinetics (time-dependent inhibition) with in vivo efficacy under simulated field conditions (e.g., fluctuating water levels). Statistical modeling (ANOVA with post-hoc tests) can identify confounding variables affecting translatability .

Q. How does this compound's inhibitory mechanism differ from other VLCFAE-targeting herbicides, and what comparative assays are recommended?

  • This compound binds irreversibly to VLCFAE, unlike reversible inhibitors like fenoxaprop. Use competitive binding assays with radiolabeled inhibitors or surface plasmon resonance (SPR) to compare dissociation constants. Conduct cross-resistance studies on herbicide-resistant weed populations to elucidate structure-activity relationships .

Q. What advanced statistical models are suitable for analyzing dose-response data in this compound efficacy trials?

  • Apply nonlinear regression (e.g., log-logistic models) to estimate ED50 values. Use mixed-effects models to account for spatial variability in field trials. Bayesian hierarchical models can integrate historical data (e.g., prior efficacy studies) to improve parameter estimation under limited sample sizes .

Q. Methodological Best Practices

Q. How should researchers optimize experimental designs for long-term persistence studies of this compound?

  • Use randomized complete block designs (RCBD) with replicates across multiple growing seasons. Sample soil, water, and plant tissues at critical growth stages (pre-emergence, tillering, harvest). Employ accelerated solvent extraction (ASE) and tandem mass spectrometry for high-throughput residue analysis. Include untreated controls and reference herbicides for comparative benchmarking .

Q. What quality control measures are essential for validating enzyme inhibition assays in this compound studies?

  • Include positive controls (e.g., known VLCFAE inhibitors) and negative controls (solvent-only treatments). Standardize microsome preparation protocols (e.g., centrifugation speed, buffer pH) to minimize batch variability. Perform kinetic analyses (e.g., Lineweaver-Burk plots) to confirm non-competitive inhibition patterns .

Q. Data Interpretation and Contradiction Analysis

Q. How can researchers reconcile discrepancies between laboratory-grade purity (>99.5%) and field-observed phytotoxicity in rice?

  • Investigate metabolite formation (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS). Compare phytotoxicity of pure this compound versus formulated products (e.g., Winner®) under varying pH and UV exposure. Synergistic effects with adjuvants or soil microbes may explain field-level variability .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYXNIKICPUXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058019
Record name Ipfencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212201-70-2
Record name Ipfencarbazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipfencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPFENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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